N'-[(E)-(4,7-dimethoxy-6-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of N’-[(E)-(4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves several steps. The synthetic route typically starts with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include aldehydes, amines, and catalysts that facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N’-[(E)-(4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, N’-[(E)-(4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYLENE]-4,6-DIMETHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4,6-dimethyl-N’-[(E)-(4-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
- N’-[(E)-(4-Ethoxyphenyl)methylene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C35H33N5O7S |
---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
N-[(E)-[4,7-dimethoxy-6-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-1,3-benzodioxol-5-yl]methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C35H33N5O7S/c1-19-14-20(2)37-35-27(19)28(40-12-6-7-13-40)33(48-35)34(41)38-36-17-25-24(29(43-4)31-32(30(25)44-5)46-18-45-31)15-23-16-26(39-47-23)21-8-10-22(42-3)11-9-21/h6-14,17,23H,15-16,18H2,1-5H3,(H,38,41)/b36-17+ |
InChI Key |
GCXKTWWVQNNRKJ-KULFSUQXSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=C(C(=C4C(=C3OC)OCO4)OC)CC5CC(=NO5)C6=CC=C(C=C6)OC)N7C=CC=C7)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=C(C(=C4C(=C3OC)OCO4)OC)CC5CC(=NO5)C6=CC=C(C=C6)OC)N7C=CC=C7)C |
Origin of Product |
United States |
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